REACTION_SMILES
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[CH3:16][P:17](=[O:18])([CH3:19])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:13]([OH:14])=[O:15])[cH:6][c:7]([O:8][CH3:9])[c:10]1[O:11][CH3:12].[Cl:32][C:33](=[O:34])[Cl:35].[c:36]1([CH3:37])[c:38]([CH3:39])[cH:40][cH:41][cH:42][cH:43]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:13](=[O:15])[Cl:32])[cH:6][c:7]([O:8][CH3:9])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCP(C)(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)O)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)Cl)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |